N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

α-N-acetylgalactosaminidase lysosomal storage disease pharmacological chaperone

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, commonly referred to as 2-acetamido-1,2-dideoxy-D-galacto-nojirimycin (DGJNAc), is a synthetic iminosugar belonging to the glyconojirimycin class of glycosidase inhibitors. With molecular formula C₈H₁₆N₂O₄ (MW 204.22), this chiral piperidine derivative acts as a competitive, tight-binding inhibitor of lysosomal α-N-acetylgalactosaminidase (α-NAGAL, E.C.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 117894-14-1
Cat. No. B152768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
CAS117894-14-1
Synonyms[3S-(3α,4β,5β,6β)]-N-[4,5-Dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-acetamide;  2-Acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol;  DGJNAc;  2-acetamido-1,2-dideoxy-d-galacto-nojirimycin
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1CNC(C(C1O)O)CO
InChIInChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
InChIKeyGBRAQQUMMCVTAV-OSMVPFSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DGJNAc (CAS 117894-14-1): A Galacto-Configured Iminosugar Hexosaminidase Inhibitor for Lysosomal Storage Disorder Research


N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, commonly referred to as 2-acetamido-1,2-dideoxy-D-galacto-nojirimycin (DGJNAc), is a synthetic iminosugar belonging to the glyconojirimycin class of glycosidase inhibitors [1]. With molecular formula C₈H₁₆N₂O₄ (MW 204.22), this chiral piperidine derivative acts as a competitive, tight-binding inhibitor of lysosomal α-N-acetylgalactosaminidase (α-NAGAL, E.C. 3.2.1.49) [2]. DGJNAc is distinguished from the broader nojirimycin family by its D-galacto stereochemistry and the presence of an N-acetyl group at the C-2 position, which together confer a unique selectivity fingerprint that cannot be replicated by its gluco-epimer (DNJNAc), its des-acetyl analog (DGJ), or its allo-stereoisomer (DAJNAc) [3].

Why DGJNAc (CAS 117894-14-1) Cannot Be Replaced by Generic Hexosaminidase Inhibitors or Epimeric Analogs


Within the 2-acetamido-iminosugar family, seemingly minor stereochemical perturbations produce dramatic functional divergence that precludes generic substitution. The D-galacto configuration of DGJNAc is a strict prerequisite for α-N-acetylgalactosaminidase (α-GalNAcase) inhibition: the D-gluco epimer DNJNAc and all of its N-alkyl derivatives completely fail to inhibit this enzyme [1]. Conversely, substituting the N-acetyl group with a hydroxyl (yielding DGJ) abolishes selectivity—DGJ promiscuously inhibits α-GAL A and GLB1 in addition to α-NAGAL, whereas DGJNAc is sterically precluded from binding these off-targets [2]. Even enantiomeric inversion (L-DGJNAc) converts a potent competitive inhibitor into a very weak non-competitive one [3]. These structure–activity relationships demonstrate that the precise combination of D-galacto stereochemistry and the N-acetamido substituent is non-negotiable for the target selectivity and chaperone functionality that define DGJNAc's research and therapeutic utility.

Quantitative Differentiation Evidence for DGJNAc (CAS 117894-14-1) Versus Closest Analogs and In-Class Candidates


DGJNAc Exhibits 29-Fold Tighter Binding to Human α-NAGAL than the Des-Acetyl Analog DGJ

In a direct head-to-head enzymatic inhibition assay using purified recombinant human α-NAGAL, DGJNAc demonstrated a Ki of 51 nM, representing a 29-fold improvement in binding affinity over the structurally related iminosugar DGJ (1-deoxygalactonojirimycin), which exhibited a Ki of 1.5 μM [1]. The natural product GalNAc, by comparison, binds with a Ki of 12.7 mM—approximately 250,000-fold weaker than DGJNAc [1]. The increased potency arises from the N-acetyl group contributing ~2 kcal/mol of additional binding energy on top of the >7 kcal/mol contributed by the endocyclic amine–Asp156 ion pair, yielding a cumulative >9 kcal/mol improvement over sugar substrates [1].

α-N-acetylgalactosaminidase lysosomal storage disease pharmacological chaperone

DGJNAc Is the First Sub-Micromolar Competitive Inhibitor of α-N-Acetylgalactosaminidases Across Species

DGJNAc was reported as the first potent competitive sub-micromolar inhibitor of α-N-acetylgalactosaminidases, with a Ki of 0.081 μM against the enzyme from chicken liver and a Ki of 0.136 μM against the enzyme from Charonia lampas (a marine mollusk) [1]. No prior iminosugar or small-molecule scaffold had achieved sub-micromolar potency against this enzyme class. For context, the gluco-configured epimer DNJNAc (2-acetamido-1,2-dideoxynojirimycin) and all its N-alkyl derivatives show no inhibition of α-GalNAcase whatsoever, as demonstrated in a comprehensive panel screen [2]. The earlier compound 2-acetamido-1,4-imino-1,2,4-trideoxy-D-galactitol—a ring-contracted analog—exhibited Ki values of only 18 μM and 220 μM against the β- and α-subunits of human lysosomal β-hexosaminidase A, respectively [3].

α-N-acetylgalactosaminidase competitive inhibition sub-micromolar inhibitor

DGJNAc Demonstrates Superior Target Selectivity for α-NAGAL Over Closely Related Lysosomal Glycosidases Compared to DGJ

In a direct comparative selectivity screen against two lysosomal enzymes with closely related activities, DGJNAc was highly specific for α-NAGAL, whereas DGJ inhibited α-GAL A better than α-NAGAL and partially inhibited GLB1 (β-galactosidase) [1]. At a clinically relevant concentration of 20 μM, DGJ inhibited α-NAGAL by 70% and GLB1 by 25% in vitro; in cellular assays, 10 μM DGJ inhibited both α-NAGAL by 63% and GLB1 by 25% [1]. In contrast, the N-acetyl group of DGJNAc sterically precludes binding to α-GAL A and GLB1, conferring improved selectivity for α-NAGAL [1]. Furthermore, independent profiling data confirm that DGJNAc acts as a competitive inhibitor with 30-fold selectivity over β-hexosaminidase B [2]. A 2023 study reinforced this finding, noting that DGJNAc exhibits off-target inhibition both in vitro and within cells, whereas the more selective derivative DGJNGuan does not—highlighting that DGJNAc occupies a defined selectivity niche between promiscuous (DGJ) and ultra-selective (DGJNGuan) analogs [3].

target selectivity off-target profiling α-galactosidase β-galactosidase

DGJNAc Protects Human α-NAGAL from Proteolytic Degradation at ~10-Fold Lower Concentrations than DGJ

In a direct comparative protease protection assay, both DGJNAc and DGJ protected recombinant human α-NAGAL from thermolysin digestion, but DGJNAc conferred equivalent protection at approximately 10-fold lower concentrations [1]. In cellular chaperone assays using HEK 293T cells expressing FLAG-tagged human α-NAGAL, both compounds produced statistically significant increases in α-NAGAL protein levels relative to untreated controls (100 μM DGJNAc and 500 μM DGJ, each with P < 0.05 in paired Student's t-tests) [1]. Critically, DGJNAc and DGJ were shown to increase the amount of mature lysosomal α-NAGAL for disease-relevant Schindler/Kanzaki mutations (S160C and R329W) in subcellular fractionation experiments [1]. The atomic basis for this chaperone activity was elucidated through 1.4–1.5 Å co-crystal structures (PDB: 4DO5), confirming that the N-acetyl group of DGJNAc engages in specific interactions absent in the DGJ complex [1].

pharmacological chaperone protease protection enzyme stabilization Schindler/Kanzaki disease

Epimeric Specificity: DNJNAc (Gluco-Configured Epimer) Is Completely Inactive Against α-GalNAcase, Defining a Non-Substitutable Stereochemical Requirement

A comprehensive panel screen of both enantiomers of DNJNAc and DGJNAc, along with their N-alkyl derivatives, revealed a binary stereochemical requirement: DGJNAc and all of its N-alkyl derivatives inhibit α-GalNAcase, whereas none of the epimeric DNJNAc (D-gluco configured) derivatives show any inhibition of this enzyme [1]. This finding establishes that the D-galacto configuration at C-4 is an absolute prerequisite for α-GalNAcase inhibition within the 2-acetamido-iminosugar scaffold. Both DGJNAc and DNJNAc are potent inhibitors of β-GlcNAcases and β-GalNAcases, indicating that the epimeric discrimination is enzyme-specific rather than a general loss of inhibitory function [1]. Additionally, the L-enantiomers of both DNJNAc and DGJNAc showed no significant inhibition of any of the enzymes tested, confirming the requirement for D-sugar-mimetic stereochemistry [1].

stereochemical specificity epimer comparison α-GalNAcase structure–activity relationship

Enantiomeric Specificity: L-DGJNAc Loses Competitive Inhibition Character and Potency, Confirming the Stereochemical Stringency of the Binding Site

The enantiomer L-DGJNAc, synthesized from L-glucuronolactone, was evaluated alongside D-DGJNAc for β-hexosaminidase inhibition. D-DGJNAc acted as a good competitive inhibitor of β-hexosaminidases, whereas L-DGJNAc was a very weak non-competitive inhibitor [1]. This inversion of both mechanism and potency upon enantiomeric switching demonstrates the exquisite stereochemical stringency of the enzyme active site. The observation is consistent with the broader finding that neither L-DNJNAc nor L-DGJNAc showed any significant inhibition of any of the glycosidases tested in the full panel screen [2], confirming that the D-sugar-mimetic scaffold is essential for productive active-site engagement across the iminosugar class.

enantiomeric specificity competitive vs. non-competitive inhibition β-hexosaminidase

Best-Fit Research and Industrial Application Scenarios for DGJNAc (CAS 117894-14-1)


Pharmacological Chaperone Discovery and Validation for Schindler/Kanzaki Disease (α-NAGAL Deficiency)

DGJNAc is the best-characterized pharmacological chaperone lead compound for α-NAGAL, with demonstrated capacity to inhibit, stabilize, and chaperone human α-NAGAL both in vitro and in vivo [1]. It increases mature lysosomal α-NAGAL levels in cells expressing the disease-relevant S160C and R329W mutants [1]. With a Ki of 51 nM against human α-NAGAL, a 29-fold potency advantage over DGJ, and a 30-fold selectivity window over β-hexosaminidase B [2], DGJNAc provides a pharmacologically validated starting point for medicinal chemistry optimization programs targeting Schindler/Kanzaki disease—an inherited metabolic disorder with no current treatment options [1].

Selective Chemical Probe for Dissecting α-NAGAL Function in Glycobiology Research

DGJNAc occupies a defined selectivity niche within the hexosaminidase inhibitor landscape: it potently inhibits α-NAGAL (Ki = 51 nM) while being sterically precluded from binding the closely related α-GAL A and GLB1 [1]. This contrasts with DGJ, which promiscuously inhibits α-GAL A, α-NAGAL, and GLB1, and with the ultra-selective DGJNGuan, which eliminates all off-target activity [3]. For researchers studying α-NAGAL-specific glycoconjugate processing, DGJNAc offers a balance of potency and interpretable selectivity that neither DGJ nor DGJNGuan can provide—making it the tool compound of choice for target validation studies where complete target invisibility (as with DGJNGuan) is not required but DGJ-level promiscuity is unacceptable.

Benchmark Standard for α-N-Acetylgalactosaminidase Inhibitor Screening and Assay Development

As the first reported sub-micromolar competitive inhibitor of α-N-acetylgalactosaminidases (Ki = 0.081 μM chicken liver; Ki = 0.136 μM Charonia lampas) [1], DGJNAc serves as the established potency benchmark against which novel α-GalNAcase inhibitor scaffolds are measured. Its well-defined competitive mechanism of action, validated across multiple species orthologs, makes it an ideal positive control for high-throughput screening campaigns and enzymatic assay development. The availability of high-resolution co-crystal structures (PDB: 4DO5 at 1.51 Å resolution) further enables structure-based interpretation of screening hits [2].

Stereochemical Probe for Studying Iminosugar–Glycosidase Binding Determinants

The unique combination of D-galacto stereochemistry and N-acetamido substitution in DGJNAc, together with the availability of its enantiomer (L-DGJNAc) and epimers (DNJNAc, DAJNAc), creates a powerful stereochemical probe set for investigating the molecular determinants of iminosugar recognition by glycoside hydrolase family 27 enzymes [1][2]. The >9 kcal/mol binding energy advantage of DGJNAc over natural substrates, dissected into contributions from the endocyclic amine–Asp156 ion pair (>7 kcal/mol) and the N-acetyl group (~2 kcal/mol) [2], provides a quantitative thermodynamic framework that can guide computational docking studies and the rational design of next-generation inhibitors.

Quote Request

Request a Quote for N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.